molecular formula C13H10Cl2N2O B2466592 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE CAS No. 325804-62-4

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE

Cat. No.: B2466592
CAS No.: 325804-62-4
M. Wt: 281.14
InChI Key: NFOSXPJVFNPGCV-REZTVBANSA-N
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Description

2-[(E)-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]amino]cyclopent-1-ene-1-carbonitrile is a Schiff base derivative characterized by a cyclopentene backbone functionalized with a carbonitrile group and an imine linkage to a 3,5-dichloro-2-hydroxyphenyl substituent. The electron-withdrawing chlorine atoms and hydroxyl group on the aromatic ring influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and halogen-based contacts.

Properties

IUPAC Name

2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]cyclopentene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-4-9(13(18)11(15)5-10)7-17-12-3-1-2-8(12)6-16/h4-5,7,18H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOSXPJVFNPGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with cyclopent-1-ene-1-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Key Functional Groups Substituents Notable Properties/Applications
Target Compound Cyclopentene Carbonitrile, imine, 3,5-dichloro-2-hydroxyphenyl Cl, OH, nitrile Potential coordination ligand
HMB Ligand () Benzene-diol Imine, hydroxyphenyl, ethanimidoyl OH, N-donor sites CdO nanoparticle precursor
Chromene Derivatives (1E, 1L; ) Chromene Carbonitrile, amino, hydroxy, aryl 4-Methylphenyl, 3-bromophenyl Melting points 223–227°C; IR data
Quinolinecarbonitrile () Quinoline Carbonitrile, methoxy, dichlorophenyl, piperidinyl Cl, OCH3, N-heterocycle Pharma intermediates
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate () Acetate Methylidene amino, methylsulfanyl SMe groups Pyrimidine synthesis via cyclocondensation

Key Comparative Insights

Electronic and Steric Effects

  • Chlorine vs.
  • Hydrogen Bonding : The hydroxyl group in the target compound and chromene derivatives () facilitates intermolecular hydrogen bonding, influencing crystal packing and stability. This contrasts with sulfur-containing analogs (), where thioether groups dominate intermolecular interactions .

Coordination Chemistry

  • The target compound’s imine and hydroxyl groups may act as bidentate ligands, whereas the HMB ligand () is tetradentate, offering higher coordination versatility for metal ions like Cd(II). This difference impacts their utility in nanoparticle synthesis .

Thermal and Physical Properties

  • Chromene derivatives () exhibit higher melting points (223–227°C) compared to typical Schiff bases, likely due to extended conjugation and hydrogen bonding. The target compound’s melting point is unreported but may be influenced by its rigid cyclopentene core and halogen substituents .

Biological Activity

The compound 2-[(E)-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]amino]cyclopent-1-ene-1-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the presence of a dichloro-substituted phenolic moiety and a carbonitrile functional group, suggest diverse mechanisms of action against various pathogens and cancer cells.

Chemical Structure

The molecular formula of the compound is C14H12Cl2N2OC_{14}H_{12}Cl_2N_2O with a molecular weight of approximately 309.15 g/mol. The compound is characterized by the following structural components:

  • Dichloro-substituted phenyl ring : Enhances biological activity through electron-withdrawing effects.
  • Cyclopentene moiety : Contributes to the overall steric and electronic properties.
  • Carbonitrile group : Imparts unique reactivity and potential for interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the 3,5-dichloro-2-hydroxyphenyl moiety exhibit significant antimicrobial activity against a range of Gram-positive bacteria and fungi. For instance, research has shown that related compounds possess structure-dependent antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenActivity (MIC µg/mL)Reference
Staphylococcus aureus64
Acinetobacter baumannii128
Klebsiella pneumoniaeNot available
Candida aurisNot available

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using human lung cancer cell lines (A549). The results suggest that compounds with similar structures exhibit cytotoxic effects, with IC50 values indicating significant inhibitory concentrations required to reduce cell viability. For example, one study reported that a derivative with a similar phenolic structure demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity in A549 Cell Line

CompoundIC50 (µM)Reference
5-Fluorobenzimidazole derivative1.98 ± 1.22
Control (Doxorubicin)~10

The exact mechanisms by which 2-[(E)-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]amino]cyclopent-1-ene-1-carbonitrile exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of cell wall synthesis in bacteria may occur due to interference with peptidoglycan biosynthesis.
  • Induction of apoptosis in cancer cells may be mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several recent case studies have documented the effectiveness of related compounds in clinical settings:

  • Study on Antimicrobial Resistance : A study highlighted the efficacy of derivatives against resistant strains, noting their ability to restore sensitivity to conventional antibiotics in certain cases .
  • Cancer Cell Line Studies : Research focusing on various cancer cell lines has shown promising results for compounds similar to the target molecule, indicating potential for further development as anticancer agents .

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